molecular formula C10H10O2 B14278753 5,6,7,8-Tetramethylidene-2,3-dioxabicyclo[2.2.2]octane CAS No. 136846-71-4

5,6,7,8-Tetramethylidene-2,3-dioxabicyclo[2.2.2]octane

Cat. No.: B14278753
CAS No.: 136846-71-4
M. Wt: 162.18 g/mol
InChI Key: RFSBPRLVSJSYLN-UHFFFAOYSA-N
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Description

5,6,7,8-Tetramethylidene-2,3-dioxabicyclo[222]octane is a bicyclic compound characterized by the presence of two oxygen atoms in a dioxabicyclo structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6,7,8-Tetramethylidene-2,3-dioxabicyclo[2.2.2]octane typically involves the iodocyclization of cyclohexane-containing alkenyl alcohols with molecular iodine in acetonitrile . This method ensures the formation of the dioxabicyclo structure with high efficiency.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale iodocyclization reactions under controlled conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

5,6,7,8-Tetramethylidene-2,3-dioxabicyclo[2.2.2]octane undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include osmium tetroxide and other peroxides.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Various halogenating agents and nucleophiles can be employed for substitution reactions.

Major Products Formed

Scientific Research Applications

5,6,7,8-Tetramethylidene-2,3-dioxabicyclo[2.2.2]octane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5,6,7,8-Tetramethylidene-2,3-dioxabicyclo[2.2.2]octane involves its ability to undergo various chemical transformations. The peroxide bond is particularly reactive, making the compound a useful intermediate in many chemical reactions. The molecular targets and pathways involved depend on the specific application and the nature of the chemical reactions it undergoes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5,6,7,8-Tetramethylidene-2,3-dioxabicyclo[22This structural feature distinguishes it from other similar compounds and enhances its utility in various chemical processes .

Properties

CAS No.

136846-71-4

Molecular Formula

C10H10O2

Molecular Weight

162.18 g/mol

IUPAC Name

5,6,7,8-tetramethylidene-2,3-dioxabicyclo[2.2.2]octane

InChI

InChI=1S/C10H10O2/c1-5-6(2)10-8(4)7(3)9(5)11-12-10/h9-10H,1-4H2

InChI Key

RFSBPRLVSJSYLN-UHFFFAOYSA-N

Canonical SMILES

C=C1C2C(=C)C(=C)C(C1=C)OO2

Origin of Product

United States

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